Welcome to the BenchChem Online Store!
molecular formula C14H15NO3 B117226 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione CAS No. 99337-98-1

2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione

Cat. No. B117226
M. Wt: 245.27 g/mol
InChI Key: YLHCMDNAKVPTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09340554B2

Procedure details

A mixture of 4-aminocyclohexanol (3.9 g, 34 mmol) and isobenzofuran-1,3-dione (4.9 g, 34 mmol, 1.0 eq) in 100 mL of EtOH was heated at reflux for 2 days. EtOH was removed and the residue was purified by column chromatography on silica gel (eluent with DCM) to give 2-(4-hydroxycyclohexyl)isoindoline-1,3-dione as white solid (5.0 g, 59%). MS: m/z 246.0 (M+H)+.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:7][CH2:6][CH:5]([OH:8])[CH2:4][CH2:3]1.[C:9]1(=O)[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:11](=[O:18])[O:10]1>CCO>[OH:8][CH:5]1[CH2:6][CH2:7][CH:2]([N:1]2[C:9](=[O:10])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11]2=[O:18])[CH2:3][CH2:4]1

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
NC1CCC(CC1)O
Name
Quantity
4.9 g
Type
reactant
Smiles
C1(OC(C2=CC=CC=C12)=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
EtOH was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (eluent with DCM)

Outcomes

Product
Name
Type
product
Smiles
OC1CCC(CC1)N1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.